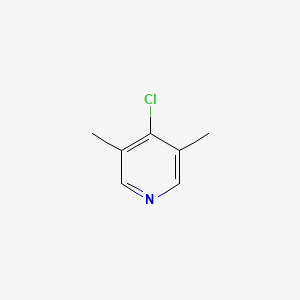

4-Chloro-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3,5 Dimethylpyridine

Chlorination Reactions of Pyridine (B92270) Derivatives

The introduction of a chlorine atom at the 4-position of the 3,5-dimethylpyridine (B147111) ring is a key transformation that can be achieved through direct halogenation.

The direct conversion of 3,5-Dimethylpyridine (3,5-Lutidine) to its 4-chloro derivative is a documented method, primarily utilizing powerful chlorinating agents.

A prominent method for the direct synthesis of 4-Chloro-3,5-dimethylpyridine (B123268) involves the reaction of 3,5-Dimethylpyridine with thionyl chloride (SOCl₂). google.com In this reaction, 3,5-Dimethylpyridine is added to thionyl chloride, which can be used in stoichiometric excess (1 to 5 equivalents). google.com The reaction proceeds to form the hydrochloride salt of the target compound, which can be isolated in high yields. google.com One reported procedure involves refluxing a mixture of 3,5-lutidine and thionyl chloride for 24 hours to achieve a 60% yield after recrystallization from methanol.

The direct chlorination with thionyl chloride can be performed either without a solvent (neat) or in the presence of various high-boiling point, non-polar solvents. google.com The use of solvents such as toluene (B28343), 4-chlorobenzene, or xylene has been reported. google.com These solvents serve as a reaction medium and can aid in temperature control and subsequent work-up procedures. For instance, after the reaction, a fraction of the solvent can be distilled off to help remove excess thionyl chloride before the product is precipitated and filtered. google.com

Optimization of the reaction between 3,5-Dimethylpyridine and thionyl chloride is crucial for achieving high yields. Key parameters include temperature, reaction time, and the molar ratio of the reactants. google.com

Stoichiometry : An excess of thionyl chloride, ranging from 1 to 5 equivalents relative to the pyridine, is typically used. google.com

Temperature : The initial addition of the pyridine to thionyl chloride is often controlled at a temperature between 0°C and 70°C. Following the addition, the mixture is heated to reflux to drive the reaction to completion. google.com

Time : The reaction is typically refluxed for an extended period, generally between 12 and 20 hours, to ensure maximum conversion. google.com

Post-reaction work-up can also be varied. One method involves filtering the precipitated hydrochloride salt directly from the cooled reaction mixture. An alternative approach involves cooling the mixture, adding a solvent like toluene if not already present, and then neutralizing with an aqueous base (e.g., NaOH solution) to a pH of 9-11. This allows for the isolation of this compound in its free base form after separation of the organic phase and evaporation of the solvent. google.com

| Parameter | Condition Range |

|---|---|

| Stoichiometry (SOCl₂ : Pyridine) | 1:1 to 5:1 |

| Solvent | Neat, Toluene, 4-Chlorobenzene, Xylene |

| Addition Temperature | 0 - 70 °C |

| Reaction Temperature | Reflux |

| Reaction Time | 12 - 20 hours |

| Reported Yield | > 70% (as HCl salt) |

While thionyl chloride is a commonly cited reagent, other phosphorus-based chlorinating agents are used for the chlorination of pyridine rings, although specific examples for the direct 4-chlorination of 3,5-dimethylpyridine are less detailed. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are known to be effective for chlorinating substituted pyridones and dihydroxypyridines. googleapis.comgoogle.com For example, the chlorination of 2,3,5-trimethyl-4,6-dihydroxypyridine to yield 2,4-dichloro-3,5,6-trimethylpyridine (B17594) requires POCl₃ or PCl₅ at temperatures ranging from 70-190°C. google.com These powerful halogenating agents represent plausible, albeit aggressive, alternatives for the direct chlorination of lutidine itself.

Direct Chlorination of 3,5-Dimethylpyridine

Multi-Step Synthetic Routes

Multi-step syntheses provide an alternative approach, often involving the initial activation of the pyridine ring, typically through N-oxidation. The N-oxide intermediate is significantly more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. researchgate.netsemanticscholar.org

A common strategy begins with the oxidation of 3,5-dimethylpyridine to 3,5-dimethylpyridine-N-oxide. googleapis.comgoogle.com The N-oxide can then be nitrated at the 4-position. The resulting nitro group in 4-nitro-3,5-dimethylpyridine-N-oxide is a good leaving group and can be displaced by a chloride ion. researchgate.net A documented method for a similar transformation involves reacting a 4-nitro-pyridine N-oxide derivative with sodium chloride and hydrochloric acid in acetonitrile, using a phase transfer catalyst like benzyltributylammonium chloride. The mixture is boiled under reflux for 12 hours to achieve the 4-chloro-pyridine N-oxide in high yield. chemicalbook.com The final step would be the deoxygenation of the N-oxide to yield the target this compound.

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | N-Oxidation | H₂O₂, Acetic Acid | Heating |

| 2 | Nitration | H₂SO₄, HNO₃ | Heating |

| 3 | Chlorination (Displacement of NO₂) | NaCl, HCl, Phase Transfer Catalyst | Reflux, 12 h |

| 4 | Deoxygenation | PCl₃ or other reducing agent | Variable |

Synthesis from Precursors with Functionalized Methyl Groups

A primary strategy for synthesizing derivatives of this compound involves starting with a pyridine ring where the methyl groups are pre-functionalized. This allows for targeted chemical transformations to achieve the desired product.

Conversion of Hydroxymethyl to Chloromethyl Derivatives

A well-documented and common method involves the conversion of a hydroxymethyl group at the 2-position of the pyridine ring into a chloromethyl group. vulcanchem.com This transformation is a key step in building more complex molecules. The typical procedure involves reacting the corresponding pyridyl carbinol (hydroxymethyl pyridine) with a chlorinating agent.

Thionyl chloride (SOCl₂) is frequently used for this purpose, often in an inert organic solvent such as toluene, xylene, or dichloromethane. google.com The reaction is generally performed under a nitrogen atmosphere with controlled temperature to ensure high purity and yield. For instance, 2-hydroxymethyl-4-methoxy-3,5-lutidine can be dissolved in dry toluene, followed by the addition of thionyl chloride, which results in the precipitation of the desired 2-chloromethyl-4-methoxy-3,5-lutidine hydrochloride. google.com An alternative, highly efficient industrial method employs triphosgene (B27547) in toluene, which offers advantages in terms of yield, purity, and environmental impact over traditional thionyl chloride routes. google.com

Below is a table summarizing typical conditions for this conversion:

| Chlorinating Agent | Solvent | Key Conditions | Product Form | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Toluene, Dichloromethane, Xylene | Inert atmosphere (e.g., Nitrogen), controlled temperature (0-70 °C) | Hydrochloride salt | google.com |

| Triphosgene | Toluene | Dropwise addition at 0–10 °C, monitored by HPLC | Hydrochloride salt | google.com |

| Cyanuric Chloride | Dichloromethane (DCM) | Milder alternative to SOCl₂, reduces over-chlorination risk | Alkyl chloride | semanticscholar.org |

Carboxylation and Decarboxylation Strategies

Carboxylation and subsequent decarboxylation represent a strategic approach to functionalizing aromatic and heteroaromatic rings. In the context of pyridine synthesis, this can be a powerful tool for C-C bond formation. acs.org While not always a direct route to this compound itself, these strategies are employed to create complex intermediates. The core principle involves introducing a carboxylic acid group onto the ring, which can activate the molecule for certain reactions or act as a leaving group in a subsequent step. rsc.orgnih.gov

Decarboxylative cross-coupling reactions, for example, use a carboxylic acid as a substitute for traditional organometallic reagents. acs.org This transformation often involves a bimetallic catalytic system, such as palladium and silver, where one metal complex activates the electrophile and the other facilitates decarboxylation. acs.org Such methods offer the advantage of using carboxylic acids that are often more stable, less expensive, and more readily available than their organometallic counterparts. acs.org The reaction can generate carbanions, carbon-centered radicals, or carbocations through decarboxylation, which then react with other species to form new bonds. rsc.org

Free Radical Reactions in Pyridine Functionalization

Free radical reactions provide an effective means to functionalize the pyridine nucleus, particularly at positions that are otherwise difficult to access. A process for preparing compounds useful in the synthesis of omeprazole (B731) employs a free radical reaction to functionalize the 2-position of a pyridine ring. google.com One prominent example is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. rsc.org

In a relevant synthetic pathway, this compound (also known as 4-chloro-3,5-lutidine) can be functionalized at the 2-position via a free radical reaction. google.comgoogle.com The reaction can be carried out by generating radicals from sources like α-ketoesters via redox decomposition of oxyhydroperoxides or through oxidative decarboxylation of oxalic acid semiesters. google.com For example, reacting 4-chloro-3,5-lutidine with ethyl pyruvate (B1213749) and hydrogen peroxide can introduce an ethyl ester group at the 2-position, yielding 2-pyridinecarboxylic acid, 4-chloro-3,5-dimethyl-, ethyl ester. google.com The pyridine is typically used in its salt form, which can be prepared beforehand or formed in situ by adding an acid like sulfuric acid. google.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption. acs.org

Sustainable Solvents and Catalysts

The pursuit of greener synthesis for pyridine derivatives has focused on replacing hazardous solvents and expensive or toxic catalysts with more sustainable alternatives. beilstein-journals.org

Sustainable Solvents: Research has demonstrated the feasibility of conducting reactions for pyridine synthesis in environmentally benign solvents like water or ethanol. acs.orgmdpi.com In some cases, reactions can be performed under solvent-free ("neat") conditions, which completely eliminates solvent-related waste and pollution, simplifies purification, and can increase reaction rates. acs.orgnih.gov

Greener Reagents and Catalysts:

Chloramine-T: This reagent has been used as an efficient chlorinating agent for imidazo[1,2-a]pyridines under solvent-free, room-temperature conditions, offering a low-cost and operationally simple alternative to traditional methods. acs.orgnih.gov

Cyanuric Chloride: As an alternative to thionyl chloride for converting hydroxymethyl groups to chloromethyl groups, cyanuric chloride is considered a milder reagent. Its use can prevent over-chlorination and produces solid cyanuric acid as a byproduct, which is easier to handle than the toxic sulfur dioxide gas generated from thionyl chloride. semanticscholar.org

Recyclable Catalysts: Polystyrene-supported catalysts have been developed for chlorination reactions. These heterogeneous catalysts are insoluble in common reaction solvents, allowing for easy separation from the product mixture and subsequent reuse, which aligns with green chemistry principles. google.com

Heteropolyacids: Phosphotungstic acid (HPW) has been employed as a cheap, non-toxic, and thermally stable Brønsted acid catalyst for synthesizing imidazo[1,2-a]pyridines in ethanol, providing high yields with low catalyst loading. beilstein-journals.org

Evaluation of Green Metrics for Synthetic Routes

To objectively assess the "greenness" of a chemical process, several metrics have been developed. unica.it These tools help chemists compare different synthetic routes and identify areas for improvement. orientjchem.org

Key green metrics include:

Atom Economy (AE): Introduced by Barry Trost, AE calculates the percentage of atoms from the reactants that are incorporated into the final desired product. A higher AE value indicates a more efficient and less wasteful process. unica.it

E-Factor (Environmental Factor): This metric calculates the ratio of the total mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process. orientjchem.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1, meaning no waste is produced. unica.it

In a study evaluating the synthesis of a related intermediate, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, these green metrics were calculated for each step of the synthetic pathway. orientjchem.orgresearchgate.net The analysis revealed that certain steps, such as an oxidation reaction, had a very low E-factor of 3.2, indicating minimal waste generation compared to other steps in the sequence. orientjchem.orgresearchgate.net Similarly, the choice of chlorinating agent impacts greenness; using triphosgene instead of thionyl chloride is considered more environmentally friendly because it releases carbon dioxide, a less noxious byproduct than sulfur dioxide. google.com Such evaluations are critical for optimizing industrial processes to be more sustainable and cost-effective.

Purity and Isolation Techniques

The final purity of this compound is critically dependent on the purification methods employed post-synthesis. Common strategies involve recrystallization to remove solid impurities and distillation or phase separation to eliminate volatile or solvent-soluble contaminants.

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the target compound and its impurities at different temperatures.

For the hydrochloride salt of this compound, a specific recrystallization procedure has been documented. The crude product, appearing as a brown solid, is dissolved in hot methanol. google.com To further purify the solution, it is treated with activated charcoal to adsorb colored impurities and other contaminants. google.com After filtration to remove the charcoal, the solution is cooled, first to room temperature and then to 0-5°C, to induce crystallization. google.com This process yields the purified this compound hydrochloride with a reported yield of over 70%. google.com

While a specific solvent for the recrystallization of the free base form of this compound is not explicitly detailed in the reviewed literature, general principles of solvent selection for pyridine derivatives can be applied. The ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point.

Table 1: Recrystallization Data for this compound Hydrochloride

| Parameter | Details | Source |

| Compound Form | Hydrochloride Salt | google.com |

| Initial State | Crude brown solid | google.com |

| Solvent | Methanol | google.com |

| Decolorizing Agent | Activated Charcoal | google.com |

| Procedure | Dissolution in hot solvent, charcoal treatment, filtration, cooling to 0-5°C | google.com |

| Reported Yield | >70% | google.com |

Distillation and phase separation are effective methods for purifying liquid compounds or for separating compounds from a reaction mixture based on their boiling points and solubility characteristics.

In the synthesis of this compound, distillation is employed to remove excess reagents and solvents. For instance, after the reaction of 3,5-Dimethylpyridine with thionyl chloride in a solvent like toluene, a fraction of the solvent is distilled off to eliminate any remaining thionyl chloride. google.com For the purification of related pyridine derivatives, bulb-tube distillation has been utilized, suggesting its potential applicability for this compound if it is a liquid or a low-melting solid. google.com

Phase separation, often as part of a work-up procedure, is another key purification step. One method involves adding an aqueous sodium hydroxide (B78521) solution to the reaction mixture until the pH reaches 9-11. google.com This neutralizes any acidic byproducts and allows for the separation of the organic phase (containing the this compound free base) from the aqueous phase. google.com The organic solvent, such as toluene, is then evaporated to yield the product. google.com

Another detailed work-up describes partitioning the reaction residue between chloroform (B151607) and a 2M sodium hydroxide solution. googleapis.com The layers are separated, and the aqueous layer is further extracted with chloroform to maximize recovery. googleapis.com The combined organic layers are then dried, and the solvent is evaporated. The resulting crude product can be further purified by re-dissolving it in a solvent like diethyl ether, filtering any insoluble matter, and then evaporating the solvent to obtain the purified compound. googleapis.com This process effectively separates the target compound from water-soluble impurities and other residues.

Table 2: Distillation and Phase Separation Parameters

| Technique | Details | Purpose | Source |

| Distillation | Fractional distillation of the reaction solvent (e.g., toluene). | To remove excess volatile reagents like thionyl chloride. | google.com |

| Phase Separation | Addition of aqueous NaOH to pH 9-11, followed by separation of the organic (toluene) and aqueous phases. | To isolate the free base form of the product from acidic impurities and aqueous solutions. | google.com |

| Extraction & Phase Separation | Partitioning between chloroform and 2M NaOH solution, followed by further extraction of the aqueous layer with chloroform. | To separate the product from water-soluble impurities. | googleapis.com |

| Solvent Wash/Filtration | Re-dissolving the crude product in diethyl ether and filtering. | To remove insoluble impurities before final isolation. | googleapis.com |

Reactivity and Mechanistic Studies of 4 Chloro 3,5 Dimethylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-4 Position

The chlorine atom at the C-4 position of the pyridine ring is susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its application in chemical synthesis.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position. A variety of nucleophiles can displace the chloro group, making it a versatile synthetic intermediate.

A common and well-documented reaction is the displacement of the 4-chloro substituent by a methoxy (B1213986) group using methoxide (B1231860) salts. google.comgoogle.com This transformation is typically achieved by heating 4-Chloro-3,5-dimethylpyridine (B123268) with an excess of a methoxide salt, such as sodium methoxide, in an inert solvent. google.com For instance, the related compound 4-chloro-2,3,5-trimethylpyridine (B35177) reacts with sodium methoxide in dimethylsulfoxide (DMSO) at 55-60°C for 8 hours to yield the corresponding 4-methoxy derivative. google.com In other procedures, the reaction is carried out under reflux conditions for several hours. google.com The use of a 2 to 7-fold excess of the methoxide salt is often employed to drive the reaction to completion. google.comgoogle.com

| Reactant | Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 4-Chloro-3,5-dimethyl-pyridine derivatives | Sodium Methoxide (2-7 eq.) | Methanol, DMF, DMSO, Diglyme | 65°C to Reflux | 5-12 hours | Excess reagent is used to ensure complete substitution. google.comgoogle.com |

| 4-chloro-2,3,5-trimethylpyridine | Sodium Methoxide (1.05 eq.) | Dimethylsulfoxide (DMSO) | 55-60°C | 8 hours | Yielded 92% of the 4-methoxy product. google.com |

The rate and efficiency of the nucleophilic substitution can be enhanced by the addition of copper salts. google.comgoogle.com It has been noted that reactions using sodium or potassium methoxide can be effectively catalyzed by the presence of a copper salt such as cuprous iodide, cuprous bromide, or cuprous chloride. google.comgoogle.com This suggests that the reaction can proceed through a copper-mediated mechanism, which often allows for milder reaction conditions compared to the uncatalyzed SNAr pathway.

The substitution pattern of the pyridine ring significantly impacts its reactivity. The presence of substituents adjacent to the reaction center can exert profound steric effects.

The two methyl groups at the C-3 and C-5 positions of this compound create significant steric hindrance around the C-4 position. mdpi.communi.cz This steric bulk can impede the approach of nucleophiles, thereby influencing the feasibility and outcome of certain reactions. While nucleophiles like the small methoxide ion can successfully displace the chlorine atom, bulkier reagents may react much more slowly or not at all. This steric hindrance is a critical factor in determining the compound's utility and reaction pathways. mdpi.communi.cz The introduction of methyl groups at positions flanking a reactive site on a pyridine ring is a known strategy to decrease reactivity. scispace.com

Steric Hindrance Effects on Reactivity

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the success of these reactions with this compound is heavily dictated by steric factors.

Research into the C-N cross-coupling of this compound with 4-methoxyaniline, using a supported Cu(I) catalyst, found that no reaction occurred. mdpi.communi.cz This lack of reactivity was attributed to the substantial steric hindrance created by the two methyl groups adjacent to the chlorine atom. mdpi.communi.cz This steric shield is believed to prevent the crucial oxidative addition step of the catalytic cycle from taking place. mdpi.communi.cz In contrast, the less sterically hindered 4-chloro-1-methylpyridinium iodide successfully underwent the same C-N coupling reaction, highlighting the decisive role of the methyl groups in this compound. mdpi.communi.cz This demonstrates that the steric encumbrance from the 3,5-dimethyl substitution pattern can completely shut down otherwise feasible cross-coupling pathways.

| Reaction Type | Coupling Partner | Catalyst System | Result | Reasoning |

|---|---|---|---|---|

| C-N Cross-Coupling | 4-methoxyaniline | Supported Cu(I) Catalyst | No reaction observed | Significant steric hindrance from the two methyl groups prevents the oxidative addition step. mdpi.communi.cz |

Ullmann-type C-N Cross-Coupling Reactions

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. This reaction is a cornerstone in the synthesis of N-aryl compounds.

Reactivity with Aryl Amines (e.g., 4-Methoxyaniline)

Studies on the reactivity of this compound in Ullmann-type C-N cross-coupling reactions have revealed significant limitations imposed by its structure. In an attempt to couple this compound with 4-methoxyaniline, a common aryl amine coupling partner, no reaction was observed. mdpi.communi.cz This lack of reactivity is attributed to the substantial steric hindrance created by the two methyl groups positioned ortho to the chlorine atom. mdpi.communi.cz This steric congestion is believed to impede the crucial oxidative addition step in the copper catalytic cycle, thereby preventing the formation of the desired C-N bond. mdpi.com

In contrast, the less sterically hindered 4-chloro-1-methylpyridinium iodide successfully undergoes C-N coupling with 4-methoxyaniline, yielding the corresponding product in 80% yield under similar conditions. mdpi.com This stark difference in reactivity underscores the critical role of steric factors in the Ullmann coupling of substituted halopyridines.

Table 1: Reactivity of 4-Chloropyridine Derivatives in C-N Coupling with 4-Methoxyaniline mdpi.com

| 4-Chloropyridine Derivative | Product Yield |

| This compound | 0% |

| 4-Chloro-1-methylpyridinium iodide | 80% |

Catalyst Systems for C-N Coupling (e.g., Supported Cu(I) Catalysts)

A variety of copper catalyst systems have been developed for Ullmann-type reactions, including the use of supported catalysts to enhance stability, recyclability, and ease of separation. One such system employs a novel copper(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com This heterogeneous catalyst has demonstrated stability, insensitivity to moisture and atmospheric oxygen, and the ability to be recycled multiple times in the C-N coupling of various aryl amines with 4-chloropyridinium chloride. mdpi.com

However, when this supported Cu(I) catalyst was applied to the reaction between this compound and 4-methoxyaniline, it was found to be ineffective, with no product formation detected. mdpi.com This failure is a direct consequence of the substrate's steric hindrance, which the catalyst could not overcome. mdpi.com Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, while modern systems utilize soluble copper catalysts with ligands or heterogeneous catalysts to facilitate the reaction under milder conditions. uwindsor.ca Despite these advancements, the steric challenge presented by this compound remains a significant barrier for copper-catalyzed C-N coupling.

Palladium-Catalyzed Coupling Reactions of Halopyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgorganic-chemistry.org While specific studies on palladium-catalyzed coupling reactions starting directly from this compound are limited, research on related multi-substituted halopyridines provides valuable insights into potential reactivity.

For instance, the site-selectivity in palladium-catalyzed Suzuki couplings of 2,4-dichloropyridines has been shown to be controllable through the choice of ligand. nih.gov The use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling selectively at the C4 position. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully employed in the synthesis of complex molecules containing a 3,5-dimethylpyridine (B147111) core, such as in the preparation of AMP-activated protein kinase (AMPK) activators. jst.go.jp In one synthetic route, a biaryl compound was formed via a palladium-catalyzed reaction between a boronic acid and a pyridine derivative containing the 3,5-dimethyl substitution pattern. jst.go.jp These examples suggest that palladium catalysis could be a viable strategy for the functionalization of this compound, potentially offering a pathway to overcome the steric limitations observed in copper-catalyzed systems.

Reactions Involving Alkyl Side Chains

The methyl groups of this compound offer additional sites for chemical modification, expanding the synthetic utility of this scaffold.

Functionalization of Methyl Groups at C-2, C-3, and C-5

The methyl groups on the pyridine ring are generally unreactive towards direct substitution but can be functionalized through multi-step synthetic sequences. A common strategy involves the initial oxidation of a methyl group to a hydroxymethyl group (-CH₂OH), which can then be converted into a more reactive leaving group, such as a chloromethyl group (-CH₂Cl).

This approach is frequently utilized in the synthesis of pharmaceutical intermediates. For example, the functionalization of the methyl group at the C-2 position of 3,5-dimethylpyridine derivatives is a key step in the synthesis of proton pump inhibitors. prepchem.com In some cases, biological methods can also be employed for the oxyfunctionalization of methylpyridines, where whole cells of certain microorganisms can catalyze the formation of corresponding N-oxides or hydroxylated derivatives. nih.gov

Chloromethylation Reactions

The synthesis of chloromethyl derivatives of this compound is typically achieved by the chlorination of a precursor containing a hydroxymethyl group. For instance, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can be converted to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride by treatment with thionyl chloride (SOCl₂) in dichloromethane. prepchem.comchemicalbook.com An alternative method utilizes triphosgene (B27547) in toluene (B28343) for a high-yield, high-purity chlorination. google.com

A direct chloromethylation of the methyl group on this compound is not commonly reported. Instead, a synthetic route may involve the chloromethylation of a related pyridine derivative, such as 3,5-lutidine (3,5-dimethylpyridine), which can be chloromethylated at the 2-position using reagents like thionyl chloride or phosgene. vulcanchem.com A patent describes a method for producing 2-chloromethyl-4-chloro-3,5-dimethylpyridine hydrochloride from 2-methylol-4-chloro-3,5-lutidine. google.com These findings indicate that while direct chloromethylation is challenging, the introduction of a chloromethyl group is synthetically accessible through the functionalization of an existing hydroxymethyl group or by building the molecule from a pre-functionalized pyridine precursor.

Azidation Reactions of Chloromethyl Derivatives

The chloromethyl group, particularly at the 2-position of the this compound scaffold, serves as a reactive site for nucleophilic substitution. This reactivity is crucial for introducing various functional groups, including the azido (B1232118) group (-N₃). The introduction of an azido group typically proceeds via a standard Sₙ2 mechanism, where an azide (B81097) salt, most commonly sodium azide (NaN₃), displaces the chloride of the chloromethyl group.

The general method for the synthesis of azidomethyl-substituted pyridines involves the reaction of the corresponding chloromethylpyridine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction is a well-established method for producing azide derivatives from chlorinated precursors. polimi.it For instance, the synthesis of 2-azidomethyl-4-chloropyridine (B8573980) has been achieved by reacting 2-chloromethyl-4-chloropyridine with an azide source in dichloromethane. prepchem.com Similarly, 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine (B3038830) has been synthesized, demonstrating the applicability of this reaction to closely related structures. guidechem.com The chloromethyl group at the 2-position is known to be highly reactive, facilitating these nucleophilic displacement reactions which are critical in the synthesis of various compounds.

The reaction can be represented as follows:

Reaction Scheme: Azidation of a Chloromethylpyridine Derivative

The Versatility of this compound in Chemical Synthesis

The pyridine derivative, this compound, serves as a crucial component in the realms of organic synthesis and medicinal chemistry. Its unique structure makes it a valuable building block for creating more complex molecules with significant biological and pharmaceutical applications.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

This compound is a key starting material or intermediate in the synthesis of a variety of complex organic molecules. Its reactivity allows for the introduction of the 3,5-dimethylpyridine moiety into larger scaffolds, a common feature in many biologically active compounds.

This compound plays a pivotal role as a precursor in the synthesis of several important pharmaceutical intermediates. googleapis.com Its chemical structure is readily modified to create the core components of various drugs.

This compound is a key precursor for intermediates used in the synthesis of proton pump inhibitors like Omeprazole (B731), Lansoprazole, and Pantoprazole. google.com These drugs are widely used to reduce gastric acid. The synthesis of these drug intermediates often involves the reaction of this compound with other molecules to build the final complex structure. For instance, the synthesis of Omeprazole intermediates can involve the reaction of a derivative of this compound with 5-methoxy-2-mercaptobenzimidazole. scispace.com Similarly, intermediates for Lansoprazole and Pantoprazole are synthesized through multi-step processes where this compound or its derivatives are essential starting materials. google.comresearchgate.netgoogle.comgoogleapis.comnih.govpatsnap.comgoogle.com

A significant application of this compound is in the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride. chemicalbook.comlgcstandards.comtcichemicals.com This intermediate is crucial for the production of Omeprazole. chemicalbook.com The synthesis typically involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which can be prepared from this compound through a series of reactions. google.comgoogle.com One method for this chlorination uses triphosgene in toluene, which is noted for its high yield and purity. google.com Another common method involves the use of thionyl chloride. drugfuture.com

The structure of this compound allows for various chemical modifications, or derivatizations, to explore and optimize biological activities. googleapis.com

This compound hydrochloride has been utilized as a reactant in the preparation of quinoline (B57606) derivatives. chemicalbook.comimpurity.comchemicalbook.combiomart.cn These derivatives have been investigated for their potential as selective α2C-adrenoceptor antagonists.

Derivatives of 3,5-dimethylpyridin-4(1H)-one, which can be synthesized from precursors related to this compound, have been identified as activators of AMP-activated protein kinase (AMPK). jst.go.jpnih.gov In one study, alkylation of hydroxypyridine derivatives with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine was a key step in the synthesis of these AMPK activators. jst.go.jp These compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines. jst.go.jpnih.gov

Applications in Organic Synthesis and Medicinal Chemistry

Role in Ligand Synthesis for Catalysis

4-Chloro-3,5-dimethylpyridine (B123268) serves as a foundational scaffold in the synthesis of specialized ligands for metal-catalyzed reactions. The pyridine (B92270) nitrogen atom provides a crucial coordination site for transition metals, a fundamental requirement for a ligand in a catalytic system. vulcanchem.com The presence of the chloro- and dimethyl-substituents on the pyridine ring allows for further functionalization and tuning of the ligand's steric and electronic properties, which in turn influences the activity and selectivity of the resulting catalyst.

One of the primary strategies involves the modification of the this compound backbone to create more complex molecular architectures. For instance, derivatives such as (4-Chloro-3,5-dimethylpyridin-2-yl)methanol act as intermediates in the preparation of more elaborate ligands. vulcanchem.com Furthermore, the core structure is amenable to cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize unsymmetrically substituted 3,5-diaryl-4-chloro-2,6-dimethylpyridines. beilstein-journals.org These biaryl pyridine structures are precursors to chiral ligands that can induce asymmetry in catalytic transformations.

However, the inherent structure of this compound also presents challenges. Research has shown that the steric hindrance caused by the two methyl groups adjacent to the chlorine atom can significantly impede certain reactions. In an attempted copper-catalyzed C-N cross-coupling reaction with 4-methoxyaniline, this compound failed to react. mdpi.com This lack of reactivity was attributed to the substantial steric hindrance preventing the oxidative addition step, a critical part of the catalytic cycle. mdpi.com This finding underscores how the substitution pattern directly impacts the molecule's utility as a ligand precursor.

Derivatives for Asymmetric Catalysis (e.g., DMAP derivatives)

A significant application of pyridine derivatives in catalysis is in the development of chiral versions of 4-(dimethylamino)pyridine (DMAP). Chiral DMAP analogues are highly effective nucleophilic catalysts for a wide range of asymmetric reactions. nih.gov While direct synthesis from this compound is not the most common route, the broader family of chloropyridines is instrumental in creating libraries of novel chiral DMAP derivatives. bham.ac.ukbham.ac.uk These syntheses often focus on introducing chirality through modifications at the 3- and 5-positions of the pyridine ring. bham.ac.ukbham.ac.uk

The performance of ligands derived from a 3,5-dimethyl-substituted pyridine framework in asymmetric catalysis has been a subject of specific investigation. In one study focusing on the asymmetric synthesis of β-lactones using a cooperative Al(Salen)-Pyridinium catalyst, a derivative featuring a 3,5-dimethyl substitution pattern on the pyridine ring was examined. mdpi.com The results indicated that this specific substitution led to a reduction in the diastereoselectivity of the reaction compared to other substitution patterns. mdpi.com This highlights the sensitive dependence of stereochemical outcomes on the ligand's structure.

The research findings on the utility of this compound and its derivatives in ligand synthesis for catalysis are summarized in the table below.

| Derivative/Reaction | Catalytic Application | Key Research Finding | Reference(s) |

| This compound | C-N Cross-Coupling | No reaction observed with 4-methoxyaniline. This was attributed to significant steric hindrance from the methyl groups flanking the chlorine atom, which impedes the oxidative addition step of the catalytic cycle. | mdpi.com |

| (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | Ligand Synthesis | Serves as a key intermediate for preparing ligands used in coordination chemistry and catalysis. The pyridine nitrogen acts as the metal coordination site. | vulcanchem.com |

| 3,5-Diaryl-4-chloro-2,6-dimethylpyridines | Ligand Synthesis (Precursor) | Synthesized via Suzuki-Miyaura cross-coupling; these structures are precursors for biaryl ligands that can be used in asymmetric catalysis. | beilstein-journals.org |

| Pyridinium salt with 3,5-dimethyl substitution | Asymmetric [2+2] Cyclocondensation | In a cooperative Al(Salen)-Pyridinium catalyst system, the 3,5-dimethyl substitution pattern on the pyridine ligand resulted in reduced diastereoselectivity for the synthesis of β-lactones. | mdpi.com |

| General Chloropyridines | DMAP Derivative Synthesis | Used as starting materials to synthesize libraries of novel chiral DMAP derivatives for asymmetric catalysis by modifying the 3- and 3,5-positions. | bham.ac.ukbham.ac.uk |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Chloro-3,5-dimethylpyridine (B123268), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent.

While specific experimental data for the parent compound is not detailed in readily available literature, analysis of related pyridine derivatives demonstrates the utility of ¹H NMR in structural confirmation. For instance, the protons on substituted pyridine rings typically resonate in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts and coupling constants (J) depending on the substitution pattern. rsc.org The methyl protons would appear further upfield, generally in the δ 2.0-3.0 ppm range.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-(4-Chlorophenyl)pyridine | CDCl₃ | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) |

| 2-(4-Bromophenyl)pyridine | CDCl₃ | 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H) |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) |

| 4-Chloro-2,6-dimethyl-3-nitropyridine | - | (Data for specific shifts not provided, but spectrum available) |

This table presents ¹H NMR data for various substituted pyridine derivatives to illustrate typical spectral features. rsc.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. In this compound, distinct signals are expected for the carbon atoms of the pyridine ring and the methyl groups. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern. Aromatic and heteroaromatic carbons typically resonate between δ 120-160 ppm. The carbon atom bonded to the chlorine (C4) would be significantly influenced, as would the carbons adjacent to the nitrogen atom (C2 and C6). The methyl group carbons would appear at a much higher field (δ 15-25 ppm).

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(4-Chlorophenyl)pyridine | CDCl₃ | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |

| 2-(4-Bromophenyl)pyridine | CDCl₃ | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 |

| 3,5-Dimethylpyridine (B147111) | CDCl₃ | (Spectrum available, specific shifts not detailed in source) |

This table presents ¹³C NMR data for various substituted pyridine derivatives to illustrate typical spectral features. rsc.orgspectrabase.com

Variable-Temperature (VT) NMR is a powerful technique used to study the dynamic processes and conformational equilibria in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals, which can provide information on the energy barriers between different conformers.

For relatively rigid aromatic systems like this compound, significant conformational isomerism that would be observable by VT-NMR is not typically expected under standard conditions. However, this technique is crucial for studying more flexible molecules where rotation around single bonds is hindered, leading to the existence of distinct conformers (rotamers) that can be "frozen out" at low temperatures on the NMR timescale. In such cases, VT-NMR experiments allow for the determination of the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In the synthesis of this compound and its derivatives, mass spectrometry is routinely used to confirm the identity of the target products and any intermediates. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate components of a reaction mixture and identify them based on their mass spectra. rsc.org

Predicted mass spectrometry data for the parent compound this compound indicates its expected monoisotopic mass and the m/z values for various common adducts.

| Adduct | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 141.0340 |

| [M+H]⁺ | 142.0418 |

| [M+Na]⁺ | 164.0238 |

| [M+K]⁺ | 179.9977 |

| [M+NH₄]⁺ | 159.0684 |

This table shows the predicted m/z values for various adducts of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretching: Vibrations from the methyl groups and the aromatic ring protons would appear in the range of 3100-2850 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl groups and ring protons would be observed in the 1450-1350 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-Cl stretching: The carbon-chlorine bond stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

Analysis of the IR spectra of related compounds, such as 4-methylpyridine, confirms these general assignments and helps in the structural verification of substituted pyridine derivatives. spectrabase.com

Identification of Functional Groups and Vibrational Modes

The vibrational characteristics of this compound would be thoroughly investigated using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These powerful, non-destructive techniques provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent bonds and functional groups.

For this compound, the spectra would be characterized by several key vibrational regions:

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic bands. This includes C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also expected at lower frequencies.

Methyl Group Vibrations: The two methyl (–CH₃) groups at the 3 and 5 positions would produce distinct vibrational modes. Symmetric and asymmetric C-H stretching modes are expected in the 2850-3000 cm⁻¹ range. Additionally, symmetric and asymmetric C-H bending (scissoring and rocking) modes would be visible, typically in the 1375-1450 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine bond at the 4-position is a key functional group. The C-Cl stretching vibration is expected to produce a strong band in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 800 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the pyridine ring.

By assigning each observed band in the FT-IR and Raman spectra to a specific vibrational mode, a complete vibrational profile of the molecule can be established, confirming its structural integrity and the presence of all key functional groups.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. This technique would offer unparalleled insight into the molecular structure, conformation, and the various non-covalent interactions that govern the crystal packing of this compound and its derivatives.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

A single-crystal X-ray diffraction (SCXRD) experiment on a suitable crystal of a this compound derivative would unambiguously determine its molecular structure. The analysis involves passing a focused beam of X-rays through a single crystal. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional model of the electron density within the crystal's unit cell.

This model allows for the precise placement of each atom in the molecule, confirming the connectivity and revealing the molecule's preferred conformation in the solid state. The analysis would determine the planarity of the pyridine ring and the orientation of the methyl and chloro substituents relative to it.

Crystallographic Data and Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

While specific experimental crystallographic data for this compound is not available from performed searches, a typical SCXRD analysis would yield a comprehensive set of geometric parameters. This data is crucial for detailed structural analysis and is typically presented in tabular format. The following tables are representative templates of the data that would be generated.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈ClN |

| Formula Weight | Value not available |

| Crystal System | Value not available |

| Space Group | Value not available |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | Value not available |

| β (°) | Value not available |

| γ (°) | Value not available |

| Volume (ų) | Value not available |

| Z (molecules/unit cell) | Value not available |

| Density (calculated) | Value not available |

Table 2: Hypothetical Selected Geometric Parameters (Bond Lengths and Angles)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C4-Cl1 | Value not available |

| C3-C10 | Value not available |

| C5-C11 | Value not available |

| N1-C2-C3 | Value not available |

| C3-C4-C5 | Value not available |

These parameters provide fundamental information about the molecule's geometry. For instance, the C-Cl bond length and the angles around the C4 carbon would confirm the influence of the pyridine ring's electronics on the substituent.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals how individual molecules pack together, which is governed by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated:

C-H···N Interactions: Weak hydrogen bonds could form between the hydrogen atoms of the methyl groups or the pyridine ring of one molecule and the nitrogen atom of an adjacent molecule.

Halogen Bonding: The chlorine atom at the 4-position possesses an electropositive region (the σ-hole) and could act as a halogen bond donor, interacting with the electron-rich nitrogen atom or the π-system of a neighboring pyridine ring.

π-π Stacking: The aromatic pyridine rings are electron-deficient and could engage in π-π stacking interactions. These interactions typically occur in an offset or face-to-face arrangement, contributing significantly to the stability of the crystal lattice.

Van der Waals Forces: These non-specific attractive forces between all atoms are collectively important in ensuring efficient packing in the crystal.

The elucidation of these interactions is key to understanding the supramolecular chemistry of the compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the crystallographic data. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron density of the molecule is equal to the sum of the electron densities of all other molecules.

By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and highlighted. For this compound, this analysis would likely reveal:

Dominant H···H Contacts: Interactions between hydrogen atoms are typically the most numerous, covering a large percentage of the surface area.

C···H/H···C Contacts: These reflect interactions involving the carbon atoms of the pyridine ring and methyl groups with nearby hydrogen atoms.

N···H/H···N Contacts: These would quantify the C-H···N hydrogen bonds within the crystal.

The analysis is often complemented by 2D "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot. The relative area of different regions on this plot provides a quantitative percentage contribution of each type of interaction to the total crystal packing, offering a clear and detailed picture of the forces holding the crystal together. nih.govnih.gov

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized geometries, electronic properties, and spectroscopic features of molecules like substituted pyridines. semanticscholar.orgmdpi.comnih.govnih.gov

The first step in a DFT analysis is typically geometry optimization, where the molecule's lowest-energy structure is determined. nih.gov This process involves using a functional, such as B3LYP, and a basis set, like 6-31G or 6-311++G(d,p), to find the coordinates that correspond to a minimum on the potential energy surface. mdpi.comresearchgate.net The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For chloro-substituted aromatic compounds, DFT has been shown to produce geometric parameters that are in good agreement with experimental data from techniques like X-ray diffraction. nih.gov

The electronic structure analysis reveals how electrons are distributed within the molecule. This includes the calculation of the total electronic energy and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Cl | ~1.74 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | ∠CNC (ring) | ~117° |

| ∠NCC (ring) | ~124° | |

| ∠C-C-Cl | ~119° |

DFT calculations are a reliable tool for predicting various spectroscopic data. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are crucial for assigning signals in experimental spectra and confirming molecular structures. bris.ac.uk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.govmdpi.com This analysis helps identify the wavelengths of maximum absorption and the nature of the electronic excitations, such as n→π* or π→π* transitions. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemrxiv.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required for excitation. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. chemrxiv.orgresearchgate.net This energy gap is used to calculate global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), which quantify the molecule's reactive nature. chemrxiv.orgresearchgate.net

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative) Note: The values in this table are representative for a heterocyclic compound and are for illustrative purposes. Specific values for 4-Chloro-3,5-dimethylpyridine (B123268) require dedicated DFT calculations.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | ~ -4.0 eV |

| Electrophilicity Index | ω | µ² / (2η) | ~ 3.2 eV |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

The MEP map provides a clear guide to a molecule's reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red Regions: These areas indicate the most negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and represent the molecule's nucleophilic sites. For a pyridine (B92270) derivative, the region around the nitrogen atom's lone pair of electrons is typically the most negative. nih.gov

Blue Regions: These areas represent the most positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack and are considered the electrophilic sites of the molecule. researchgate.net

Green Regions: These areas correspond to neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the pyridine nitrogen atom, making it the primary site for protonation and interaction with electrophiles. Positive regions (blue) might be located on the hydrogen atoms of the methyl groups, indicating their susceptibility to nucleophilic interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed insights into the dynamic behavior of a molecule, such as conformational changes and interactions with its environment, which are not accessible from static DFT calculations. scispace.com

The simulation process involves defining a force field (e.g., OPLS-AA) that describes the potential energy of the system and then solving Newton's equations of motion for each atom. mdpi.com For a molecule like this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water (using a model like TIP3P), to study its behavior in solution. mdpi.comnih.gov

MD simulations can be used to investigate various properties, including the stability of different conformers, the formation of hydrogen bonds with solvent molecules, and the calculation of transport properties like self-diffusion coefficients. scispace.commdpi.com In the context of drug discovery, MD simulations are also used to model the interaction between a ligand and its receptor protein, providing insights into binding poses and stability. rsc.orgnih.gov

Exploring Molecular Interactions with Chiral Selectors

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the molecular interactions between this compound and chiral selectors. While computational chemistry is a powerful tool for understanding such interactions, providing insights into the mechanisms of chiral recognition, specific research applying these methods to this compound appears to be unavailable in the public domain.

Generally, such studies would involve molecular modeling and quantum chemical calculations to elucidate the binding energies, intermolecular forces (such as hydrogen bonds, van der Waals forces, and electrostatic interactions), and the three-dimensional arrangement of the diastereomeric complexes formed between the analyte (this compound) and a chosen chiral selector. This type of research is fundamental for the rational design and optimization of enantioselective separation methods, including chiral chromatography.

The absence of published data in this specific area means that a detailed analysis, including data tables of interaction energies or specific binding modes, cannot be provided at this time. Further research in this area would be necessary to characterize the chiral recognition mechanisms involving this compound from a theoretical and computational standpoint.

Analytical Method Development and Impurity Profiling

Development of Quantitative Analytical Methods

The development of robust and sensitive analytical methods is paramount for controlling the purity of 4-Chloro-3,5-dimethylpyridine (B123268) and its subsequent downstream products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultrahigh-Performance Liquid Chromatography (UHPLC) have proven instrumental in achieving the required levels of detection and quantification for various analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in pharmaceutical starting materials and intermediates. thermofisher.com Its high resolution and sensitivity enable the detection and quantification of impurities even at trace levels. thermofisher.com In the context of pharmaceutical manufacturing, GC-MS is frequently employed to monitor for unwanted chemicals that can arise during the synthesis process. thermofisher.com

A notable application of GC-MS is in the determination of genotoxic impurities in Esomeprazole (B1671258) magnesium, a drug for which this compound is a precursor. A validated GC-MS method has been successfully developed to quantify several process-related impurities. This method demonstrated excellent sensitivity with limits of detection (LOD) and quantification (LOQ) around 1.5 ppm and 5 ppm, respectively, for the targeted genotoxic impurities. The method's linearity was also established, with correlation coefficients exceeding 0.99, ensuring accurate quantification across a range of concentrations.

The specificity of GC-MS, particularly when operated in Single Ion Monitoring (SIM) mode, allows for the selective detection of target analytes in a complex matrix, minimizing interference from other components. This capability is crucial for ensuring the reliability of the analytical results and for maintaining stringent control over the impurity profile of the final drug substance.

Ultrahigh-Performance Liquid Chromatography (UHPLC) for Derivatized Analytes

While GC-MS is suitable for volatile compounds, Ultrahigh-Performance Liquid Chromatography (UHPLC) offers a versatile alternative for a broader range of analytes, including those that are less volatile or thermally labile. biomedres.us UHPLC, often coupled with mass spectrometry (UHPLC-MS), provides high-resolution separation and sensitive detection, making it a cornerstone of modern pharmaceutical analysis. biomedres.us The hyphenation of chromatographic and spectrometric methods is a common and powerful approach for comprehensive impurity profiling. biomedres.us

In cases where direct analysis of an impurity is challenging, derivatization can be employed to enhance its chromatographic properties or detectability. While specific UHPLC methods for derivatized this compound are not extensively detailed in the provided context, the principles of such an approach are well-established in pharmaceutical analysis. For instance, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the trace analysis of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine (B92270), an impurity in esomeprazole magnesium. This method achieved a limit of quantification of 0.3 ppm, highlighting the sensitivity of modern LC-MS techniques.

Identification and Quantification of Process-Related Impurities

The synthesis of complex pharmaceutical molecules often involves multiple steps, each with the potential to introduce impurities. The thorough identification and quantification of these process-related impurities are mandated by regulatory authorities to ensure the quality and safety of the drug product. biomedres.us

Genotoxic Impurities in Pharmaceutical Synthesis (e.g., Esomeprazole Magnesium)

A significant concern in pharmaceutical manufacturing is the presence of genotoxic impurities, which have the potential to damage DNA and cause cancer. researchgate.net Regulatory bodies have stringent limits on the acceptable levels of such impurities in drug substances. researchgate.net As this compound is a building block for drugs like Esomeprazole, controlling its related impurities is of utmost importance. pharmaffiliates.com

Research has focused on developing sensitive analytical methods to detect and quantify potential genotoxic impurities that may arise during the synthesis of Esomeprazole Magnesium. One such study detailed a GC-MS method for the determination of four potential genotoxic impurities. The method was validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control purposes. The recovery rates for the spiked samples were found to be within acceptable limits, ranging from 87.4% to 116.8%.

The following table summarizes the performance of the validated GC-MS method for the determination of genotoxic impurities in Esomeprazole Magnesium:

| Impurity | Linearity (r²) | LOD (ppm) | LOQ (ppm) | Recovery (%) |

| Impurity 2 | 0.9989 | 1.5 | 5 | 109.4 - 116.8 |

| Impurity 3 | 0.9968 | 1.5 | 5 | 99.9 - 107.6 |

| Impurity 4 | 0.9988 | 1.5 | 5 | 96.0 - 104.1 |

| Impurity 5 | 0.9999 | 1.5 | 5 | 87.4 - 105.2 |

Data sourced from the Asian Journal of Research in Chemistry.

Reference Standards in Analytical Method Validation

The validation of any quantitative analytical method relies on the availability of high-purity reference standards for both the API and its impurities. These standards are essential for establishing method parameters such as linearity, accuracy, and precision. nih.gov Certified Reference Materials (CRMs) are produced in accordance with stringent ISO standards to ensure their traceability and reliability.

For this compound and its related compounds, reference standards are commercially available and are used in various analytical applications, including method development, daily calibration, and routine quality control testing. cwsabroad.com The availability of well-characterized impurity reference standards is crucial for the accurate quantification of these impurities in the final drug product. chemicalpapers.com For example, synthesized impurities of esomeprazole with high purity (e.g., 99.58%) can serve as reference substances for analytical purposes. chemicalpapers.com

Q & A

Q. What synthetic routes are effective for preparing 4-chloro-3,5-dimethylpyridine, and how do reaction conditions optimize yield?

The synthesis of this compound derivatives often involves halogenation or functional group interconversion. For example:

- Phosgene-mediated chloroformylation : Reacting 4-chloro-3,5-dimethylphenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine yields chloroformate esters. This method requires strict temperature control (0–5°C) to minimize side reactions .

- Multi-step substitution : Derivatives like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are synthesized via nitrosation (using sodium nitrite and HCl) followed by chlorination. Reaction times (1.5–3 hours) and pH adjustments (pH 8) are critical for maximizing purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- LC/MS : Retention time (e.g., 1.22 min under SMD-FA10-4 conditions) and mass-to-charge ratio (e.g., m/z 391 [M+H]⁺) confirm molecular weight and purity .

- NMR : Look for distinct signals for methyl groups (δ ~2.3–2.5 ppm) and pyridine ring protons (δ ~6.5–8.5 ppm). Chlorine substituents deshield adjacent protons, aiding structural confirmation .

Q. How can conflicting analytical data (e.g., NMR vs. LC/MS) be resolved for chloro-methyl pyridine derivatives?

- Cross-validate using complementary techniques: Combine GC-MS for volatility assessment, FT-IR for functional group analysis, and elemental analysis for Cl content verification.

- Replicate synthesis under controlled conditions to rule out impurities, as side reactions (e.g., over-chlorination) may alter spectral profiles .

Advanced Research Questions

Q. How can computational methods like the Hammett equation predict physicochemical properties of this compound derivatives?

- pKa prediction : For 4-chloro-3,5-dimethylphenol, the Hammett equation uses substituent constants (σmeta = -0.06 for -CH₃; σpara = 0.24 for -Cl) and reaction constant (ρ = 2.23). Calculated pKa = 9.70 matches experimental values (9.71), validating its applicability to chloro-pyridines .

- Extension to pyridines : Adjust σ values for ring nitrogen effects and use DFT calculations to refine predictions for electron-deficient systems.

Q. What kinetic models are suitable for studying nitration or halogenation reactions in chloro-methyl pyridines?

- Pseudo-first-order kinetics : Applied to nitration of 4-chloro-3,5-dinitrotrifluoromethylbenzene, using HNO₃/H₂SO₄ systems. Monitor reaction progress via GC or HPLC to derive rate constants and activation energy (Arrhenius equation) .

- Mechanistic validation : Compare experimental data (e.g., half-life, conversion rates) with computational simulations (e.g., MATLAB models) to identify rate-limiting steps .

Q. How do steric and electronic effects influence regioselectivity in functionalizing this compound?

- Steric hindrance : Bulky substituents at the 3,5-positions direct electrophilic attacks (e.g., nitration, sulfonation) to the para position relative to chlorine.

- Electronic effects : Chlorine’s electron-withdrawing nature deactivates the ring, favoring meta-substitution in nucleophilic reactions. Use Hammett plots to correlate substituent effects with reaction outcomes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.